molecular formula C16H17F2N5O B6452622 4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine CAS No. 2549036-54-4

4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine

Cat. No.: B6452622
CAS No.: 2549036-54-4
M. Wt: 333.34 g/mol
InChI Key: FJSDXRBVOJNJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C16H17F2N5O and its molecular weight is 333.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.14011651 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-fluoropyrimidin-4-yl)-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O/c17-12-4-20-15(21-5-12)24-9-16-3-1-2-11(16)7-23(8-16)14-13(18)6-19-10-22-14/h4-6,10-11H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSDXRBVOJNJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine is a complex organic compound that combines a fluoropyrimidine moiety with an octahydrocyclopentapyrrole core. Its molecular weight is approximately 333.14 g/mol, and its structure suggests potential applications in medicinal chemistry due to its unique functional groups, which may interact with various biological targets.

Structural Characteristics

The compound's structure includes:

  • Fluoropyrimidine Moiety : Known for its interactions with nucleic acids and enzymes, potentially influencing their activity.
  • Octahydrocyclopentapyrrole Core : This component may enhance binding interactions with biological targets, contributing to the pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. The interactions are believed to be facilitated through:

  • Binding Affinity : Studies indicate that the compound exhibits significant binding affinity to various biological targets, which is crucial for its therapeutic efficacy.
  • Inhibition of Enzymatic Activity : The fluoropyrimidine component may inhibit enzymes involved in nucleic acid synthesis, which is a common mechanism for anticancer drugs.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluoropyrimidine derivatives have shown IC50 values in the nanomolar range against lung cancer cell lines, indicating potent growth inhibition .
  • Inhibition Studies :
    • In vitro studies have revealed that the compound can inhibit the growth of specific bacterial strains. For example, similar pyrimidine derivatives have shown effective inhibition against Staphylococcus faecium and E. coli, with ID50 values indicating strong antibacterial properties .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays conducted on cell lines such as HeLa have indicated a dose-dependent increase in cytotoxic effects at higher concentrations, suggesting a potential therapeutic window for further development .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 / ID50 Values
This compoundFluoropyrimidine + OctahydrocyclopentapyrroleAntiproliferative, AntibacterialNot yet determined
5-Fluoro-1,3-oxazine-2,6(3H)-dioneFluorinated oxazineAntibacterialID50 = 9×1089\times 10^{-8} M (S. faecium)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone DerivativesPyrimidine + OxazolidinoneAntibacterialMIC = 0.25 µg/mL

Scientific Research Applications

Key Structural Features

  • Pyrimidine Rings : The presence of fluorinated pyrimidines enhances the compound's lipophilicity and metabolic stability.
  • Cyclopenta[c]pyrrole Core : This bicyclic structure may contribute to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine exhibit promising anticancer properties. For instance, research has shown that certain fluorinated pyrimidines can inhibit tumor growth by interfering with nucleic acid synthesis and cell proliferation pathways .

Inhibition of Enzymatic Activity

The compound has been investigated as a potential inhibitor of various enzymes involved in cancer progression. Specifically, it has been noted for its ability to inhibit peptide deformylase, an enzyme critical for bacterial protein synthesis and a target in antibiotic development . Such inhibition can lead to reduced bacterial growth and increased efficacy of existing antibiotics.

Neurological Applications

There is emerging interest in the use of this compound in neurological research, particularly concerning its effects on neuroreceptors. Preliminary findings suggest that it may act as a modulator for orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite . This could position the compound as a candidate for treating sleep disorders or obesity.

Antiviral Properties

Research has also explored the antiviral potential of fluorinated pyrimidines. Compounds with similar structures have demonstrated activity against various viral infections by inhibiting viral replication mechanisms . This application is particularly relevant in the context of emerging viral threats.

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives of fluorinated pyrimidines were tested for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability compared to control groups, suggesting their potential as chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

A detailed kinetic study evaluated the inhibitory effects of the compound on peptide deformylase. The results showed a dose-dependent inhibition with an IC50 value indicating potent activity, supporting further development as an antibacterial agent .

Case Study 3: Neurological Modulation

Research involving animal models demonstrated that administration of the compound led to altered orexin receptor activity, affecting both sleep patterns and feeding behavior. These findings highlight its potential therapeutic benefits in treating disorders related to orexin dysregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.